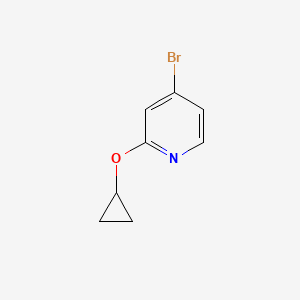

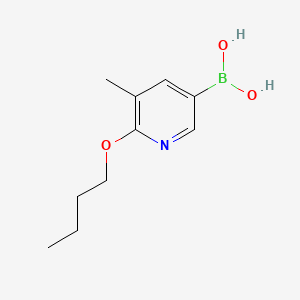

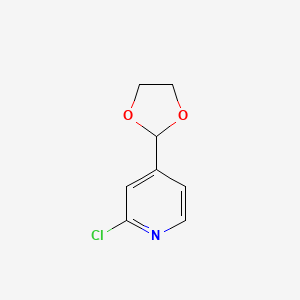

![molecular formula C16H16O2 B596407 2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 1225598-10-6](/img/structure/B596407.png)

2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about the natural occurrence of the compound and its uses .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reaction, and the conditions under which the reaction is carried out .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products formed from these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .Mechanism of Action

Fenofibric acid works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation, decreased triglyceride synthesis, and increased HDL cholesterol synthesis. Fenofibric acid also has anti-inflammatory and antioxidant effects, which may further contribute to its cardiovascular benefits.

Biochemical and Physiological Effects:

Fenofibric acid has been shown to reduce the levels of triglycerides by up to 50% and increase the levels of HDL cholesterol by up to 20%. It also has beneficial effects on other lipid parameters, such as low-density lipoprotein (LDL) cholesterol and apolipoprotein B. Fenofibric acid has been shown to improve endothelial function, reduce inflammation, and decrease oxidative stress, which may contribute to its cardiovascular benefits.

Advantages and Limitations for Lab Experiments

Fenofibric acid is a well-established drug with a known mechanism of action and safety profile. It is readily available and can be easily synthesized in the laboratory. However, 2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid acid has some limitations for lab experiments. It is a highly lipophilic compound, which may affect its solubility and bioavailability. In addition, this compound acid has a short half-life and requires multiple dosing to achieve therapeutic levels.

Future Directions

There are several areas of future research for 2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid acid. One area is the investigation of its potential in the treatment of other conditions, such as non-alcoholic fatty liver disease and diabetic nephropathy. Another area is the identification of biomarkers that can predict the response to this compound acid therapy. Additionally, the development of novel formulations of this compound acid, such as nanoparticles or liposomes, may improve its solubility and bioavailability. Finally, the combination of this compound acid with other drugs, such as statins or PCSK9 inhibitors, may have synergistic effects on lipid metabolism and cardiovascular outcomes.

Synthesis Methods

Fenofibric acid can be synthesized from 2-bromo-3',5'-dimethyl-[1,1'-biphenyl]-4-yl)acetic acid, which is commercially available. The synthesis involves the reaction of 2-bromo-3',5'-dimethyl-[1,1'-biphenyl]-4-yl)acetic acid with potassium hydroxide in dimethyl sulfoxide (DMSO) at high temperature. The reaction produces 2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid acid as a white crystalline solid with a yield of around 70%.

Scientific Research Applications

Fenofibric acid has been extensively studied for its therapeutic potential in dyslipidemia. Several clinical trials have demonstrated its efficacy in reducing the levels of triglycerides and increasing the levels of HDL cholesterol. Fenofibric acid has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its cardiovascular benefits. In addition, 2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid acid has been investigated for its potential in the treatment of other conditions, such as non-alcoholic fatty liver disease and diabetic nephropathy.

Safety and Hazards

properties

IUPAC Name |

2-[4-(3,5-dimethylphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-12(2)9-15(8-11)14-5-3-13(4-6-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHTVAZDYJTVRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716593 |

Source

|

| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1225598-10-6 |

Source

|

| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)

![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)

![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)